

Dienogest-d5 robustness testing parameters

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Compound Focus: Dienogest-d5

Cat. No.: S12879305

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Key Robustness and Validation Parameters

The following table summarizes critical validation parameters for a robust LC-MS/MS method, as demonstrated in an assay developed to simultaneously analyze dienogest and other progestins [1].

Parameter	Description	Reported Data for Dienogest
Lower Limit of Quantification (LLOQ)	The lowest analyte concentration that can be reliably measured.	0.009 ng/mL [1]
Calibration Range	The concentration interval over which the method is accurate.	0.009 to 10 ng/mL [1]
Intra-Assay Precision	Closeness of agreement between results from the same run (expressed as %CV).	2.2% CV (High QC) to 6.4% CV (Low QC) [1]
Inter-Assay Precision	Closeness of agreement between results from different runs over time (expressed as %CV).	3.4% CV (High QC) to 10.6% CV (Low QC) [1]
Accuracy	Closeness of agreement between the measured value and the true value.	90.7% to 104.5% [1]
Extraction Efficiency (Recovery)	The efficiency of the process that extracts the analyte from the sample matrix.	91.7% [1]

Parameter	Description	Reported Data for Dienogest
Matrix Effects	The impact of sample components on the ionization of the analyte.	90.2% [1]

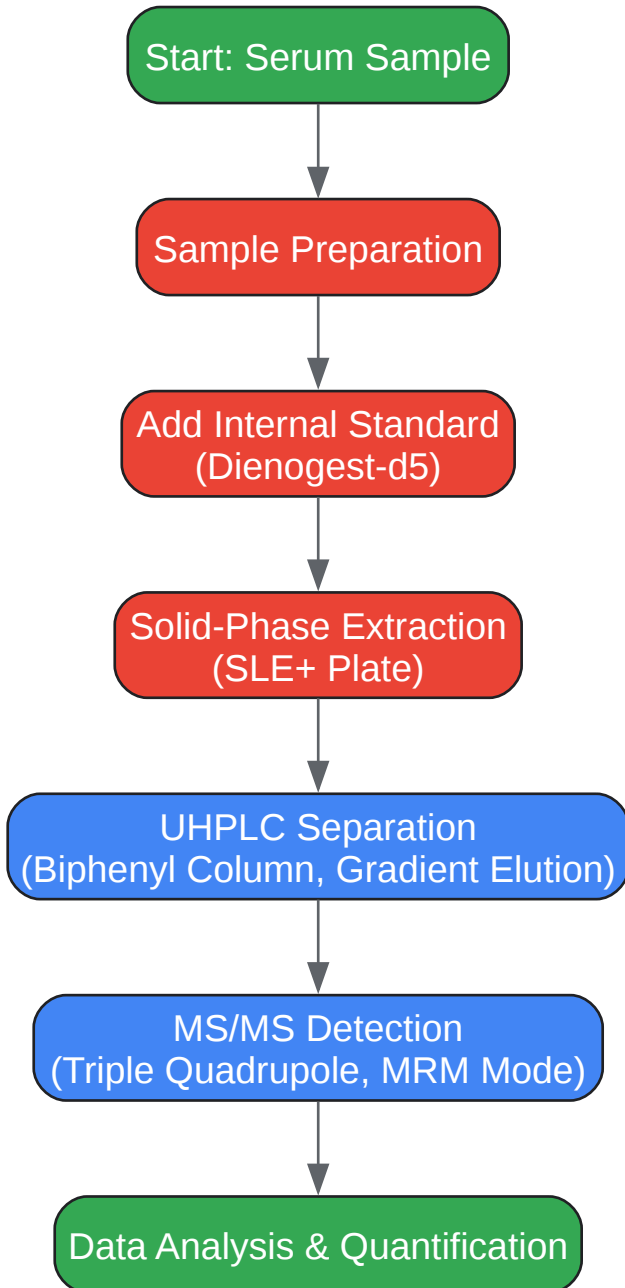
Detailed Experimental Protocol

The robustness data in the table above was generated using a specific, detailed LC-MS/MS protocol. Here is a summary of the key methodological steps [1]:

- **Instrumentation:** Ultra-high performance liquid chromatography system coupled with a heated electrospray ionization tandem triple quadrupole mass spectrometer (UHPLC-HESI-MS/MS).
- **Sample Preparation:**
 - **Internal Standard Addition:** 200 μ L of serum sample is mixed with 100 μ L of a solution containing isotopic standards (including **Dienogest-d5**).
 - **Solid Phase Extraction:** The mixture is loaded onto a supported liquid extraction (SLE+) plate.
 - **Elution and Reconstitution:** Analytes are eluted with an organic solvent (dichloromethane), dried down, and then reconstituted in a 50 μ L mixture of methanol and water for injection.
- **Chromatography:**
 - **Column:** Raptor Biphenyl (2.7 μ m, 50 x 2.1 mm).
 - **Mobile Phase:** (A) 0.15 mM ammonium fluoride in water; (B) methanol.
 - **Gradient:** Starts at 60% B, increases to 100% B over 7.35 minutes, with a total run time of 9.55 minutes per sample.
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Positive ion mode for dienogest and most progestins.
 - **Detection:** Multiple Reaction Monitoring (MRM) for high specificity.

The workflow below illustrates the key stages of this analytical method.

LC-MS/MS Analysis Workflow



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Application in Research and Analysis

In practice, using **Dienogest-d5** as an internal standard allows researchers to control for variability and ensure data quality in specific applications:

- **Checking Clinical Trial Compliance:** The method was used to verify participant adherence in a contraceptive trial by confirming the presence of the expected progestin and identifying non-compliant use of others [1].
- **Pharmacokinetic Studies:** The high sensitivity and specificity of the method make it suitable for tracking drug concentration over time in biological systems [2].

Guidance for Further Research

To find more specific "robustness testing parameters" in the context of formal method validation guidelines, I suggest you:

- **Consult Regulatory Guidelines:** Look up documents like the **FDA Bioanalytical Method Validation Guidance** or **ICH Q2(R1)** guidelines. These outline formal requirements for parameters like robustness, which typically involves deliberately varying method conditions (e.g., column temperature, flow rate, mobile phase pH) to ensure the method remains reliable.
- **Search Specialized Literature:** Use scientific databases and search for terms like "**LC-MS/MS method validation dienogest**" or "**dienogest stability-indicating assay.**" This will likely lead to full papers that include dedicated robustness study results.

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References

1. Development and validation of an expanded panel ... [pmc.ncbi.nlm.nih.gov]
2. Dienogest-D5 [veeprho.com]

To cite this document: Smolecule. [Dienogest-d5 robustness testing parameters]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12879305#dienogest-d5-robustness-testing-parameters>]

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